3-[3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl]prop-2-enoic acid
Description
3-[3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl]prop-2-enoic acid is a synthetic cinnamic acid derivative with the molecular formula C₁₉H₁₈FNO₅ and a molecular weight of 359.35 g/mol . Its structure features a propenoic acid backbone linked to a phenyl ring substituted with ethoxy and 4-fluorophenoxyethoxy groups. The ethoxy group at the 3-position and the fluorinated phenoxyethoxy chain at the 4-position are critical for its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C19H19FO5 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
3-[3-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C19H19FO5/c1-2-23-18-13-14(4-10-19(21)22)3-9-17(18)25-12-11-24-16-7-5-15(20)6-8-16/h3-10,13H,2,11-12H2,1H3,(H,21,22) |
InChI Key |
FAHGSYHYYHTIGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)O)OCCOC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl]prop-2-enoic acid typically involves multiple steps:
Formation of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethanol and an appropriate catalyst.
Introduction of the Fluorophenoxy Group: This step involves the reaction of a fluorophenol derivative with an ethylene oxide derivative to form the fluorophenoxyethanol intermediate.
Coupling Reactions: The final step involves coupling the intermediates through a series of reactions, including esterification and condensation, to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-[3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-[3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl]prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Anti-Inflammatory Activity
- Target Compound: The fluorophenoxyethoxy group may enhance COX-2 selectivity due to fluorine’s electronegativity, mimicking celecoxib’s sulfonamide moiety .
- Ferulic Acid (): Lacks fluorinated substituents but exhibits antioxidant activity via phenolic hydroxyl groups, a feature absent in the synthetic target .
- Thiazole Derivatives (): Compounds like (2E)-3-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enoic acid show enhanced potency in kinase inhibition due to heterocyclic interactions, suggesting the target’s fluorophenoxy group could be optimized for similar targets .
Metabolic Stability
- The target’s fluorine atom reduces cytochrome P450-mediated metabolism compared to non-halogenated analogs (e.g., ’s ethoxyphenoxy derivative) .
- The benzyloxy group in may increase susceptibility to oxidative metabolism, reducing half-life .
Biological Activity
3-[3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl]prop-2-enoic acid, a synthetic compound with the molecular formula C₁₉H₁₉F₁O₅, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Ethoxy group : Enhances solubility and bioavailability.
- Fluorophenoxy group : Imparts unique electronic properties that may influence receptor interactions.
- Prop-2-enoic acid moiety : Suggests potential for anti-inflammatory and anticancer activities.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 346.35 g/mol |
| Boiling Point | 533.9 ± 50 °C (Predicted) |
| Density | 1.242 ± 0.06 g/cm³ (Predicted) |
| pKa | 4.54 ± 0.10 (Predicted) |
Preliminary studies indicate that 3-[3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl]prop-2-enoic acid may interact with specific enzymes and receptors, modulating their activity. This interaction can influence:
- Signal transduction pathways : Potentially affecting cellular responses to external stimuli.
- Gene expression : Modulating the transcription of genes involved in inflammation and cancer progression.
Research has identified that the compound exhibits enzyme inhibition properties, particularly against certain targets involved in metabolic regulation.
Enzyme Inhibition
In vitro studies have demonstrated that this compound can inhibit key enzymes involved in inflammatory pathways. For instance, it has been shown to downregulate the expression of pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS). The inhibition concentration (IC50) for these effects was found to be approximately 50 μM, indicating significant biological activity at relatively low concentrations .
Receptor Binding
The compound’s ability to bind to G protein-coupled receptors (GPCRs) has also been investigated. Binding assays reveal that it may act as an antagonist or partial agonist at certain GPCRs, which are crucial for various physiological processes including pain perception and immune responses .
Case Studies
- Anti-inflammatory Effects : A study focused on the compound's anti-inflammatory properties demonstrated its effectiveness in reducing edema in animal models of inflammation. The results indicated a significant reduction in paw swelling compared to control groups treated with saline.
- Anticancer Potential : Research exploring its anticancer properties showed that the compound inhibited cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 3-[3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl]prop-2-enoic acid, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(3-Ethoxyphenyl)propanoic acid | Ethoxy group on phenyl ring | Simpler structure without fluorine |
| 4-Fluorophenol | Contains fluorine on phenol | Lacks ethylene oxide functionality |
| 3-(4-Fluorophenyl)acrylic acid | Similar propanoic acid moiety | Different substitution pattern on aromatic ring |
The fluorophenoxy group in this compound contributes to enhanced lipophilicity and specificity for receptor interactions compared to its analogs.
Q & A
Q. What are the established synthetic routes for 3-[3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl]prop-2-enoic acid, and how is purity ensured?
The compound is synthesized via a multi-step pathway involving ethoxylation and fluorophenoxy substitution. Key steps include:
- Ethoxy group introduction : Reaction of a phenolic precursor with ethylating agents (e.g., ethyl bromide) under anhydrous conditions.
- Fluorophenoxy coupling : Ullmann or nucleophilic aromatic substitution to attach the 4-fluorophenoxyethoxy side chain.
- Purification : Column chromatography (silica gel) or preparative HPLC is used to achieve ≥95% purity, as reported in analogous prop-2-enoic acid derivatives .
- Purity validation : Analytical HPLC with UV detection and mass spectrometry (MS) confirm structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- NMR spectroscopy : ¹H/¹³C NMR confirms ethoxy (-OCH₂CH₃), fluorophenoxy (C₆H₄F-O-), and α,β-unsaturated carboxylic acid (prop-2-enoic acid) moieties. Key signals include δ ~6.3–7.8 ppm (aromatic and vinyl protons) and δ ~1.3–4.5 ppm (ethoxy and ether-linked methylene groups) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₉H₁₉F O₅) and detects fragmentation patterns .
Q. What are the primary research applications of this compound?
- Pharmacological studies : Structural analogs of prop-2-enoic acid derivatives are used as kinase inhibitors or anti-inflammatory agents due to their α,β-unsaturated carbonyl group, which can interact with thiol-containing enzymes .
- Chemical intermediates : The compound’s ethoxy and fluorophenoxy groups make it a precursor for synthesizing bioactive molecules (e.g., COX-2 inhibitors) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Design of Experiments (DoE) : Systematically vary catalysts (e.g., Pd/C for coupling reactions), solvent polarity (DMF vs. THF), and temperature.
- Kinetic studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-limiting steps.
- Scale-up challenges : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to enhance safety and reproducibility .
Q. What experimental designs are recommended for evaluating its bioactivity in vitro?
- Enzyme inhibition assays : Use fluorescence-based assays (e.g., kinase activity) with ATP-competitive controls.
- Cellular models : Test dose-dependent cytotoxicity (IC₅₀) in cancer cell lines (e.g., HeLa or MCF-7) using MTT assays. Include positive controls (e.g., staurosporine for apoptosis) .
- Target engagement : Employ surface plasmon resonance (SPR) or thermal shift assays to validate binding to putative targets (e.g., kinases) .
Q. How should researchers resolve contradictions in reported pharmacological data?
- Replication under standardized conditions : Control variables like cell passage number, serum batch, and assay temperature.
- Orthogonal assays : Cross-validate results using biochemical (e.g., enzyme activity) and cellular (e.g., gene expression) endpoints.
- Impurity analysis : Re-purify the compound (HPLC) to rule out batch-specific contaminants affecting bioactivity .
Q. What computational strategies predict its binding modes and metabolic stability?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 active site).
- MD simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for ≥100 ns to assess stability.
- ADMET prediction : Tools like SwissADME estimate metabolic liabilities (e.g., CYP450-mediated oxidation of the ethoxy group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
